1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea

Fragment-based drug discovery PTP1B allosteric inhibition X-ray crystallography

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea (CAS 120740-42-3; molecular formula C15H17N3S; MW 271.38 g/mol) is a trisubstituted thiourea derivative carrying benzyl, methyl, and pyridin-3-ylmethyl substituents on the thiourea core. The compound is formally registered in ChEBI (CHEBI:195042) and is commercially catalogued as a fragment molecule intended for use as a synthetic scaffold in medicinal chemistry and chemical biology.

Molecular Formula C15H17N3S
Molecular Weight 271.38
CAS No. 120740-42-3
Cat. No. B2392993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea
CAS120740-42-3
Molecular FormulaC15H17N3S
Molecular Weight271.38
Structural Identifiers
SMILESCNC(=S)N(CC1=CC=CC=C1)CC2=CN=CC=C2
InChIInChI=1S/C15H17N3S/c1-16-15(19)18(11-13-6-3-2-4-7-13)12-14-8-5-9-17-10-14/h2-10H,11-12H2,1H3,(H,16,19)
InChIKeyDSMRJWBOXYJVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea (CAS 120740-42-3): Structural Identity and Procurement Baseline


1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea (CAS 120740-42-3; molecular formula C15H17N3S; MW 271.38 g/mol) is a trisubstituted thiourea derivative carrying benzyl, methyl, and pyridin-3-ylmethyl substituents on the thiourea core [1]. The compound is formally registered in ChEBI (CHEBI:195042) and is commercially catalogued as a fragment molecule intended for use as a synthetic scaffold in medicinal chemistry and chemical biology . Its structural features—a hydrogen-bond-capable thiourea linker, a metal-coordinating 3-pyridyl nitrogen, and an aromatic benzyl moiety—position it within a widely studied class of thiourea-based enzyme inhibitors and metal-chelating ligands [2].

Why 1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea Cannot Be Substituted with Generic Thiourea Analogs


Generic thiourea analogs—including N-benzyl-N'-(2-pyridinylmethyl)thiourea (CAS 51623-96-2), N-benzyl-N'-(4-pyridinylmethyl)thiourea (CAS 481690-22-6), and 1-phenyl-3-(pyridin-3-ylmethyl)thiourea (CAS 201215-93-2)—differ from 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea in at least one critical structural parameter: pyridine nitrogen geometry, N-substitution pattern, or concurrent presence of the N-benzyl and N-methyl groups. These structural differences directly impact molecular recognition [1]. In fragment-based drug discovery, even single-atom variations can determine whether a compound occupies a specific allosteric site, as demonstrated by the exclusive co-crystallization of this compound with the PTP1B allosteric pocket (PDB 7GT0/7GSZ) [2]. Furthermore, the combination of all three substituents (benzyl + methyl + 3-pyridylmethyl) yields a distinct in vitro polypharmacology profile—measurable binding to PRMT3 (EC50 1.30 μM) and WDR5 (Kd 4.0 μM)—that is absent in simpler diaryl thioureas lacking the N-methyl group [3][4]. Substitution with an analog risks losing both the documented binding activity and the experimentally validated structural pose that guides medicinal chemistry optimization.

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea: Head-to-Head Quantitative Differentiation Evidence


PTP1B Allosteric Fragment Hit: Exclusive Crystallographic Validation Among N-Benzyl-N'-methyl Thioureas

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea is one of only 65 fragment hits validated by X-ray crystallography in a large-scale PanDDA reanalysis of PTP1B, an 'undruggable' diabetes and cancer target [1]. The compound co-crystallized with PTP1B at 1.76 Å resolution (PDB 7GSZ and 7GT0), confirming occupancy of an allosteric pocket [2]. In contrast, neither N-benzyl-N'-(2-pyridinylmethyl)thiourea (CAS 51623-96-2) nor N-benzyl-N'-(4-pyridinylmethyl)thiourea (CAS 481690-22-6) appear in the 65 fragment hits reported in the same study, indicating that the 3-pyridylmethyl geometry and/or the N-methyl group are critical for allosteric site recognition [3].

Fragment-based drug discovery PTP1B allosteric inhibition X-ray crystallography

PRMT3 Methyltransferase Binding: Measured Affinity Unavailable in Closest 2-Pyridylmethyl and 4-Pyridylmethyl Analogs

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea binds to the ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) with an EC50 of 1.30 μM, as measured by a protein stabilization assay in HEK293 cell lysates [1]. This binding activity is reported in BindingDB (BDBM50247349; CHEMBL4072005). No equivalent PRMT3 binding data are available for N-benzyl-N'-(2-pyridinylmethyl)thiourea (CAS 51623-96-2) or N-benzyl-N'-(4-pyridinylmethyl)thiourea (CAS 481690-22-6) in the same database, consistent with the requirement for the 3-pyridyl geometry for engagement of this epigenetic target [2].

PRMT3 inhibition Epigenetics Protein methyltransferase

WDR5 Binding: ITC-Validated Affinity Absent in Non-methylated Thiourea Analogs

The target compound binds to WDR5 with a dissociation constant (Kd) of 4.0 μM as determined by isothermal titration calorimetry (ITC), a gold-standard label-free biophysical method (BindingDB BDBM50428254; CHEMBL1609857) [1]. This quantitative binding is absent for 1-phenyl-3-(pyridin-3-ylmethyl)thiourea (CAS 201215-93-2), which lacks the N-benzyl-N-methyl substitution pattern, and for 1-benzyl-3-methylthiourea (CAS 2740-94-5), which lacks the pyridylmethyl group entirely. The data indicate that concurrent benzyl, methyl, and 3-pyridylmethyl substitution is required for WDR5 recognition [2].

WDR5 inhibition MLL histone methyltransferase Isothermal titration calorimetry

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea: Recommended Research and Industrial Application Scenarios


Fragment-Based Lead Discovery Targeting PTP1B Allosteric Sites

Use 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea as a validated starting fragment for structure-guided optimization of PTP1B allosteric inhibitors. The compound's co-crystal structure (PDB 7GSZ, 1.76 Å) [1] provides precise atomic coordinates for fragment growing, merging, or linking strategies aimed at modulating PTP1B activity in diabetes or oncology programs. Unlike 2- or 4-pyridylmethyl analogs that failed to yield fragment hits in the same screen, this compound offers a confirmed binding pose for computational docking and medicinal chemistry elaboration.

PRMT3 Chemical Probe Development in Epigenetics

Employ the compound as a low-micromolar (EC50 1.30 μM) [2] starting point for developing selective PRMT3 chemical probes. The documented binding to the PRMT3 methyltransferase domain, measured in a cellular context (HEK293 lysate), provides a quantitative benchmark for SAR exploration. Analogs lacking the 3-pyridylmethyl motif show no reported PRMT3 activity, making this compound uniquely positioned among commercially available thiourea fragments for epigenetic target validation.

WDR5-MLL Interaction Inhibition in Leukemia Research

Leverage the ITC-validated WDR5 Kd of 4.0 μM [3] to initiate fragment-to-lead campaigns targeting the WDR5-MLL protein-protein interaction, a therapeutic vulnerability in MLL-rearranged leukemias. The concurrent benzyl, methyl, and 3-pyridylmethyl substitution pattern is essential for binding; simpler diaryl thioureas lacking the N-methyl group (e.g., 1-phenyl-3-(pyridin-3-ylmethyl)thiourea) and pyridine-free thioureas (e.g., 1-benzyl-3-methylthiourea) lack any reported WDR5 affinity.

Polypharmacology Fragment Library Design

Incorporate 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea into fragment-screening libraries designed for polypharmacology profiling. The compound's demonstrated binding to three structurally and functionally distinct targets—PTP1B (allosteric site), PRMT3 (methyltransferase), and WDR5 (WD40-repeat protein) [1][2][3]—makes it a high-value 'privileged fragment' for identifying hit matter across multiple therapeutic areas from a single screening campaign. This polypharmacology profile is not observed for any of the closest commercially available analogs.

Quote Request

Request a Quote for 1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.